molecular formula C11H13NO2 B568444 (R)-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone CAS No. 122089-39-8

(R)-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone

Cat. No. B568444
M. Wt: 191.23
InChI Key: OGAWUYQBXWYIJM-SNVBAGLBSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compound it belongs to and its role or uses in various fields.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

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Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it poses to health and the environment. Material Safety Data Sheets (MSDS) are a good source of this information.


Future Directions

This involves understanding the current state of research on the compound and identifying potential future research directions. This could include potential applications, modifications, or new synthesis methods.


For a specific compound like “®-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone”, you would need to look up these details in scientific literature or databases. If the compound is novel or less-studied, some of this information might not be available. In such cases, experimental studies might be needed to determine some of these properties. Please consult with a chemical expert or a chemist for more detailed and accurate information.


properties

IUPAC Name

(4R)-1-benzyl-4-hydroxypyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-10-6-11(14)12(8-10)7-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAWUYQBXWYIJM-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN(C1=O)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone

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